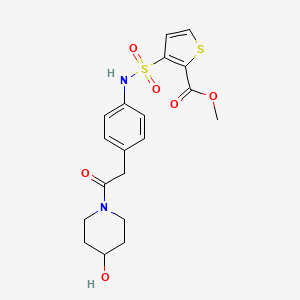

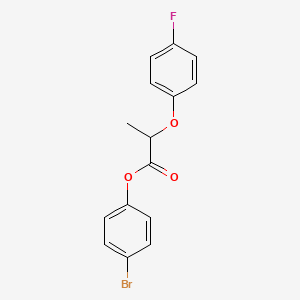

4-Bromophenyl 2-(4-fluorophenoxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromophenyl 2-(4-fluorophenoxy)propanoate is a chemical compound with the molecular formula C15H12BrFO3 . It has an average mass of 339.156 Da and a monoisotopic mass of 337.995392 Da .

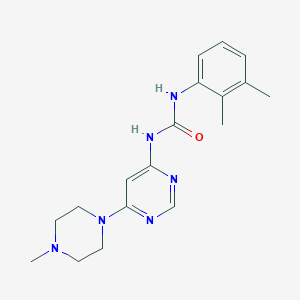

Molecular Structure Analysis

The InChI code for this compound is1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Radiopharmaceutical Synthesis

A notable application of compounds similar to 4-Bromophenyl 2-(4-fluorophenoxy)propanoate is in the field of radiopharmaceutical synthesis. For instance, 4-[18F]Fluorophenol, a compound with a structural resemblance, is used as a synthon for creating more complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety. The radiosynthesis of n.c.a. [18F]fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, involving nucleophilic labelling from [18F]fluoride and subsequent deprotection, is an example of this application, yielding radiochemical yields of 34 to 36% (Ross, Ermert, & Coenen, 2011). Additionally, Bis(4-benzyloxyphenyl)iodonium salts have been effective as labeling precursors for the synthesis of no-carrier-added 4-[18F]fluorophenol, with overall radiochemical yields ranging from 43 ± 12% to 52 ± 3% (Helfer et al., 2013).

Synthesis of Low Melting Esters

The compound's structural analogs have been used in the synthesis of low melting esters with large nematic ranges, which are important in liquid crystal technologies. For example, different substituents have been introduced into the phenolic moiety of 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates to produce new series of esters. These have applications in electrooptical devices and exhibit low injected smectic tendencies (Gray & Kelly, 1981).

Copolymerization for Advanced Materials

This compound-related compounds have been involved in the copolymerization processes to create advanced materials. Novel trisubstituted ethylenes, like ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been copolymerized with styrene, yielding materials with unique thermal, structural, and decomposition properties. This has implications in creating materials with specific thermal and structural characteristics for various industrial applications (Kharas et al., 2016).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-Bromophenyl 2-(4-fluorophenoxy)propanoate Similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .

Mode of Action

The mode of action of This compound is likely related to its role in Suzuki–Miyaura coupling reactions. In these reactions, the compound may participate in transmetalation, a process where an organic group is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by This compound It’s known that suzuki–miyaura coupling reactions, which this compound may participate in, are widely used in the synthesis of various organic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds are often used in reactions due to their stability and environmentally benign nature .

Result of Action

The molecular and cellular effects of This compound Its potential role in suzuki–miyaura coupling reactions suggests it may contribute to the formation of carbon-carbon bonds .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds are often chosen for their stability and environmentally benign nature .

Properties

IUPAC Name |

(4-bromophenyl) 2-(4-fluorophenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO3/c1-10(19-13-8-4-12(17)5-9-13)15(18)20-14-6-2-11(16)3-7-14/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTBOORCRUFUGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC1=CC=C(C=C1)Br)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)

![rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2556467.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2556473.png)

![Ethyl 4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2556481.png)